molecular formula C12H16Cl4 B7739519 3-Chlormethyl-7-(2,2,2-trichlorethyl)-noradamantan

3-Chlormethyl-7-(2,2,2-trichlorethyl)-noradamantan

Cat. No.: B7739519
M. Wt: 302.1 g/mol
InChI Key: DPPAUQBFUPVRPE-UHFFFAOYSA-N
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Description

3-Chlormethyl-7-(2,2,2-trichlorethyl)-noradamantan is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chlormethyl group and a trichlorethyl group attached to a noradamantan backbone, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlormethyl-7-(2,2,2-trichlorethyl)-noradamantan typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of noradamantan, followed by the introduction of the trichlorethyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. Advanced techniques such as catalytic processes and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chlormethyl-7-(2,2,2-trichlorethyl)-noradamantan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or partially reduced products.

    Substitution: The chlormethyl and trichlorethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-Chlormethyl-7-(2,2,2-trichlorethyl)-noradamantan has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biomolecules.

    Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Chlormethyl-7-(2,2,2-trichlorethyl)-noradamantan involves its interaction with specific molecular targets and pathways. The chlormethyl and trichlorethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlormethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
  • 3-Chlormethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylic Acid 4-Methoxybenzyl Ester

Uniqueness

Compared to similar compounds, 3-Chlormethyl-7-(2,2,2-trichlorethyl)-noradamantan stands out due to its unique combination of chlormethyl and trichlorethyl groups. This structural feature imparts distinct reactivity and stability, making it suitable for specialized applications in various scientific fields.

Properties

IUPAC Name

3-(chloromethyl)-7-(2,2,2-trichloroethyl)tricyclo[3.3.1.03,7]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl4/c13-7-11-4-8-1-9(5-11)3-10(11,2-8)6-12(14,15)16/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPAUQBFUPVRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC3(C2)CCl)CC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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